molecular formula C24H25N3O4S B3540499 N-{2-methyl-4-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]phenyl}furan-2-carboxamide

N-{2-methyl-4-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]phenyl}furan-2-carboxamide

Cat. No.: B3540499
M. Wt: 451.5 g/mol
InChI Key: GIINMKAARMYQII-UHFFFAOYSA-N
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Description

N-{2-methyl-4-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]phenyl}furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a phenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-4-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]phenyl}furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency. The use of advanced purification techniques such as chromatography and crystallization is also essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-4-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-{2-methyl-4-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]phenyl}furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-methyl-4-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan-based molecules and phenyl derivatives, such as:

    Furan-2-carboxamide derivatives: Known for their diverse biological activities.

    Phenoxyacetyl compounds: Used in various chemical and biological applications.

Uniqueness

N-{2-methyl-4-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]phenyl}furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-methyl-4-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-15(2)17-6-9-19(10-7-17)31-14-22(28)27-24(32)25-18-8-11-20(16(3)13-18)26-23(29)21-5-4-12-30-21/h4-13,15H,14H2,1-3H3,(H,26,29)(H2,25,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIINMKAARMYQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)C(C)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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